2-(5,5-dimethyl-2-nonyl-4H-imidazol-3-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,5-dimethyl-2-nonyl-4H-imidazol-3-yl)-2-methylpropan-1-ol is a complex organic compound characterized by its unique imidazole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-dimethyl-2-nonyl-4H-imidazol-3-yl)-2-methylpropan-1-ol typically involves the reaction of 5,5-dimethyl-2-nonyl-4H-imidazole with 2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,5-dimethyl-2-nonyl-4H-imidazol-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5,5-dimethyl-2-nonyl-4H-imidazol-3-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(5,5-dimethyl-2-nonyl-4H-imidazol-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5,5-dimethyl-2-nonyl-4H-imidazol-3-yl)ethanol
- 1-(5,5-dimethyl-2-nonyl-4H-imidazol-3-yl)propan-2-ol
Uniqueness
Compared to similar compounds, 2-(5,5-dimethyl-2-nonyl-4H-imidazol-3-yl)-2-methylpropan-1-ol is unique due to its specific structural features and the presence of the 2-methylpropan-1-ol moiety. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
74038-82-7 |
---|---|
Molekularformel |
C18H36N2O |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
2-(5,5-dimethyl-2-nonyl-4H-imidazol-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C18H36N2O/c1-6-7-8-9-10-11-12-13-16-19-17(2,3)14-20(16)18(4,5)15-21/h21H,6-15H2,1-5H3 |
InChI-Schlüssel |
MZURFONFBGGQPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=NC(CN1C(C)(C)CO)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.